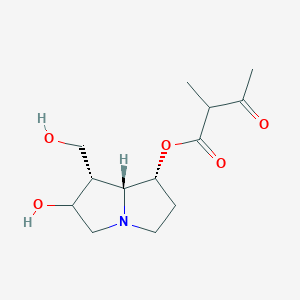
N-Butyl-3-methylpyridinium dicyanamide
Vue d'ensemble
Description
N-Butyl-3-methylpyridinium dicyanamide is an organic salt compound with the chemical formula C10H16N.C2N3. It is typically found as a white or off-white solid and is known for its high thermal stability and solubility in common organic solvents such as alcohols and ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Butyl-3-methylpyridinium dicyanamide generally involves a two-step synthetic process:
Alkylation of 3-methylpyridine: 3-methylpyridine is reacted with butyl chloride to form N-butyl-3-methylpyridine.
Formation of the dicyanamide salt: The N-butyl-3-methylpyridine is then reacted with cyanamide to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes as laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-3-methylpyridinium dicyanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can participate in substitution reactions where the dicyanamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Applications De Recherche Scientifique
N-Butyl-3-methylpyridinium dicyanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-Butyl-3-methylpyridinium dicyanamide exerts its effects involves its interaction with molecular targets and pathways. For example, as an electrolyte additive, it enhances the ionic conductivity and stability of the electrolyte solution, thereby improving the overall performance of lithium-ion batteries. As a catalyst, it facilitates chemical reactions by providing an optimal environment for reactants to interact and form products .
Comparaison Avec Des Composés Similaires
- N-Butyl-3-methylpyridinium chloride
- N-Butyl-3-methylpyridinium bromide
- N-Butyl-3-methylpyridinium tetrafluoroborate
Comparison: N-Butyl-3-methylpyridinium dicyanamide is unique due to its high thermal stability and solubility in organic solvents. Compared to its chloride, bromide, and tetrafluoroborate counterparts, the dicyanamide salt offers distinct advantages in terms of its electrochemical properties and catalytic efficiency .
Propriétés
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;cyanoiminomethylideneazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2N3/c1-3-4-7-11-8-5-6-10(2)9-11;3-1-5-2-4/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPOFIFDAOGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(=[N-])=NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339541 | |
| Record name | N-Butyl-3-methylpyridinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712355-12-9 | |
| Record name | N-Butyl-3-methylpyridinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methyl-pyridinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)
![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)
![15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3037973.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)
![1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3037975.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B3037979.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)






